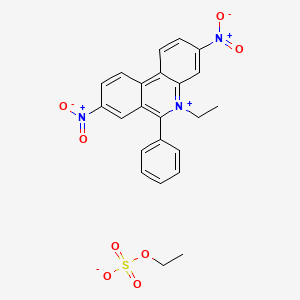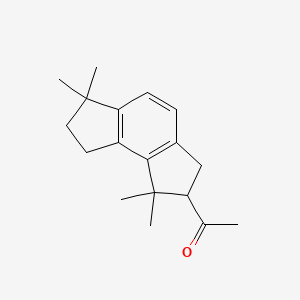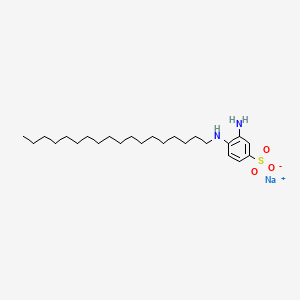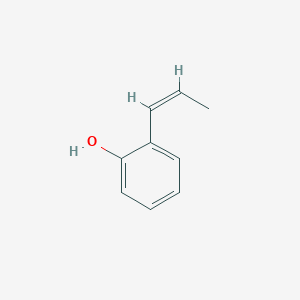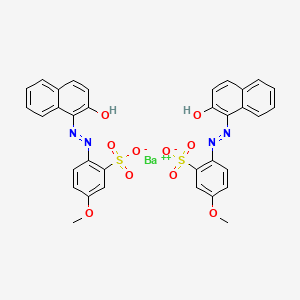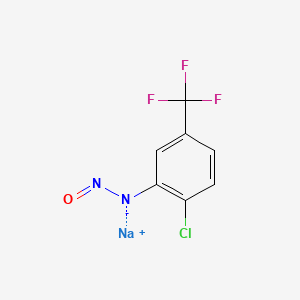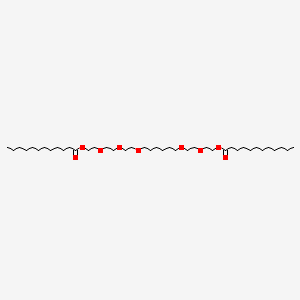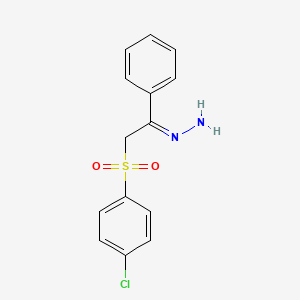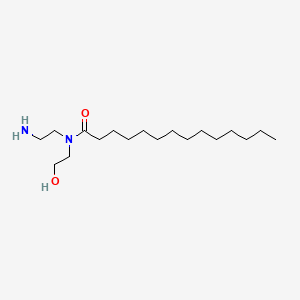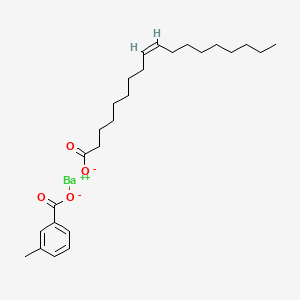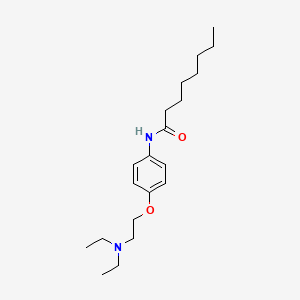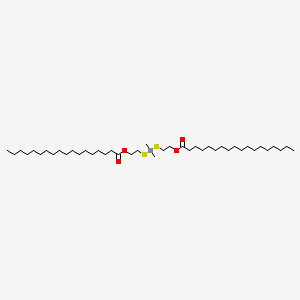
Tetradecaaluminium tetrastrontium pentacosaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecaaluminium tetrastrontium pentacosaoxide: (Al14O25Sr4) is a complex inorganic compound characterized by its intricate network structure. This compound is notable for its unique physical and chemical properties, which make it suitable for various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: This method involves the high-temperature reaction of aluminium oxide (Al2O3) and strontium oxide (SrO) with dopants such as rare earth elements. The mixture is heated to around 1200°C to facilitate the formation of Al14O25Sr4.
Sol-Gel Process: A more controlled method where aluminium and strontium precursors are dissolved in a solvent, followed by gelation and subsequent heat treatment to form the desired compound.
Industrial Production Methods:
Batch Production: Large-scale production often employs batch reactors where raw materials are mixed and heated in controlled environments to ensure consistent quality.
Continuous Flow Reactors: These reactors allow for continuous production, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: Al14O25Sr4 can undergo oxidation reactions, especially when exposed to high temperatures in the presence of oxygen.
Reduction: Reduction reactions are less common but can occur under specific conditions with appropriate reducing agents.
Substitution: The compound can undergo substitution reactions where certain elements within the structure are replaced by other elements.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments.
Reduction: Use of reducing agents like hydrogen or carbon monoxide.
Substitution: Use of different metal ions or rare earth elements as dopants.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Production of lower oxidation state derivatives.
Substitution: Creation of doped variants with altered properties.
Scientific Research Applications
Chemistry: Al14O25Sr4 is used in the study of solid-state chemistry and materials science due to its complex structure and properties. Biology: Its luminescent properties make it useful in biological imaging and labeling techniques. Medicine: Industry: Utilized in the production of advanced ceramics, phosphors, and other materials requiring specific optical and structural characteristics.
Mechanism of Action
The compound exerts its effects primarily through its luminescent properties. The mechanism involves the excitation of electrons within the compound's structure, leading to the emission of light when the electrons return to their ground state. The molecular targets and pathways involved include the interaction with light and the transfer of energy within the material.
Comparison with Similar Compounds
Aluminium Oxide (Al2O3): A simpler compound with different structural and chemical properties.
Strontium Oxide (SrO): Another component of the compound, but with distinct characteristics.
Rare Earth-Doped Compounds: Similar luminescent properties but with different dopants and applications.
Uniqueness: Al14O25Sr4 stands out due to its complex network structure and the combination of aluminium and strontium oxides, which contribute to its unique optical and structural properties.
This comprehensive overview highlights the significance of tetradecaaluminium tetrastrontium pentacosaoxide in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for future research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
76125-60-5 |
|---|---|
Molecular Formula |
Al14O25Sr4 |
Molecular Weight |
1128.2 g/mol |
IUPAC Name |
tetradecaaluminum;tetrastrontium;oxygen(2-) |
InChI |
InChI=1S/14Al.25O.4Sr/q14*+3;25*-2;4*+2 |
InChI Key |
DXUWOFILOWSWBV-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Sr+2].[Sr+2].[Sr+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


